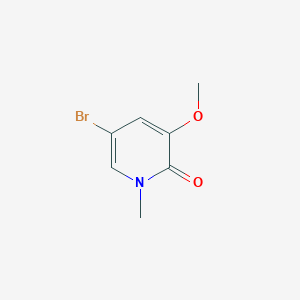

5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one

Description

5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with bromine at position 5, a methoxy group at position 3, and a methyl group at position 1.

Properties

IUPAC Name |

5-bromo-3-methoxy-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-9-4-5(8)3-6(11-2)7(9)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITZKJYPHATPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the bromination of 3-methoxy-1-methyl-1H-pyridin-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the pyridinone ring.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of substituted pyridinones.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of de-brominated or reduced pyridinones.

Scientific Research Applications

5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For instance, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one with key analogs, focusing on structural variations, physicochemical properties, and applications.

5-Bromo-3-methoxypyridin-2(1H)-one

- Molecular Formula: C₆H₆BrNO₂

- Key Differences : Lacks the 1-methyl group present in the target compound.

- Properties: Molecular weight 204.02 g/mol, XLogP3 = 0.8, and hydrogen-bonding capacity (1 donor, 2 acceptors) .

- Applications : Used as a building block in drug development and agrochemicals .

5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3)

- Molecular Formula: C₆H₆BrNO

- Key Differences : Retains the 1-methyl group but lacks the 3-methoxy substituent.

- Properties : Molecular weight 188.02 g/mol, simpler structure with reduced steric hindrance .

- Applications : Likely serves as a precursor in coupling reactions due to the unsubstituted position 3.

5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one (CAS 916344-85-9)

- Molecular Formula: C₈H₁₀BrNO

- Key Differences : Features an ethyl group at position 1 and a methyl group at position 3.

- Properties : Increased hydrophobicity (higher molecular weight: 216.08 g/mol) compared to the target compound .

- Applications: Potential use in medicinal chemistry for enhanced lipophilicity and bioavailability.

3-Bromo-5-Methoxypyridine (CAS 50720-12-2)

- Molecular Formula: C₆H₆BrNO

- Properties : Planar aromatic structure with distinct electronic effects due to substituent positions .

- Applications : Widely used in cross-coupling reactions for synthesizing bipyridine ligands.

5-Bromo-2-methoxypyridine

- Molecular Formula: C₆H₆BrNO

- Properties : Altered electronic distribution impacts reactivity in nucleophilic substitution .

Comparative Data Table

*Calculated based on molecular formula.

Key Research Findings

- Synthetic Flexibility: The 1-methyl group in the target compound may stabilize the pyridinone ring, reducing tautomerism and enhancing shelf life compared to non-methylated analogs .

- Reactivity Trends : Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group directs electrophilic substitution to specific ring positions .

- Biological Relevance: Methylation at position 1 in pyridinones is associated with improved metabolic stability in drug candidates, as seen in related structures .

Biological Activity

5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one (CAS No. 1611464-89-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 3-methoxy-1-methylpyridin-2-one. The following reaction conditions are commonly employed:

| Reagent | Condition |

|---|---|

| Bromine (Br₂) | Room temperature or under reflux |

| Solvent | Acetone or dichloromethane |

| Catalyst | Lewis acid (e.g., AlCl₃) |

The reaction yields 5-bromo derivatives with high purity and yield, suitable for further biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory activity. A study investigated its effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | COX-2 Inhibition IC₅₀ (μM) |

|---|---|

| This compound | 0.05 |

| Celecoxib (standard drug) | 0.04 |

The results indicate that the compound possesses comparable potency to established anti-inflammatory drugs, suggesting its potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The bromine atom and methoxy group may interact with active sites on enzymes, inhibiting their activity.

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, potentially altering cellular pathways.

- Antioxidant Activity : Preliminary studies suggest that it may scavenge free radicals, contributing to its anti-inflammatory effects.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study highlighted its effectiveness against multi-drug resistant strains and proposed further investigation into its mechanism of action and structure–activity relationships (SAR) .

Investigation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of this compound, comparing it with traditional NSAIDs. The findings indicated that it significantly reduced inflammation in animal models, demonstrating promise for treating conditions like arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.